2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 953206-70-7
VCID: VC11876833
InChI: InChI=1S/C15H23N3O3S/c1-10(2)21-6-4-5-16-13(19)7-12-9-22-15-17-8-11(3)14(20)18(12)15/h8,10,12H,4-7,9H2,1-3H3,(H,16,19)
SMILES: CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide

CAS No.: 953206-70-7

Cat. No.: VC11876833

Molecular Formula: C15H23N3O3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide - 953206-70-7

Specification

CAS No. 953206-70-7
Molecular Formula C15H23N3O3S
Molecular Weight 325.4 g/mol
IUPAC Name 2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide
Standard InChI InChI=1S/C15H23N3O3S/c1-10(2)21-6-4-5-16-13(19)7-12-9-22-15-17-8-11(3)14(20)18(12)15/h8,10,12H,4-7,9H2,1-3H3,(H,16,19)
Standard InChI Key VAPVFDIFAXHSCA-UHFFFAOYSA-N
SMILES CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C
Canonical SMILES CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name systematically describes the compound as 2-(6-methyl-5-oxo-2,3-dihydro- thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide, reflecting its fused thiazolo-pyrimidine core and substituted acetamide side chain.

Molecular Architecture

The molecule consists of:

  • A thiazolo[3,2-a]pyrimidine bicyclic system with a methyl group at position 6 and a ketone at position 5.

  • An acetamide group linked to the thiazole ring via a methylene bridge.

  • A 3-(isopropoxy)propyl side chain attached to the acetamide nitrogen.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number953206-70-7
Molecular FormulaC₁₅H₂₃N₃O₃S
Molecular Weight325.4 g/mol
SMILES NotationCC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C

Synthesis and Characterization

Synthetic Pathways

While explicit details for this compound remain proprietary, analogous thiazolo-pyrimidine derivatives are typically synthesized via intramolecular cyclization of thiourea intermediates or condensation reactions involving thioamides and α-haloketones . Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) often catalyze ring closure under reflux conditions.

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS would likely show a molecular ion peak at m/z 325.4 ([M+H]⁺), consistent with the molecular formula C₁₅H₂₃N₃O₃S.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the isopropoxy group (δ 1.2 ppm, doublet), methylene bridges (δ 2.5–3.5 ppm), and thiazole protons (δ 6.8–7.2 ppm).

    • ¹³C NMR: Carbonyl resonances near δ 170 ppm (amide) and δ 195 ppm (pyrimidinone ketone) .

Physicochemical Properties

Lipophilicity and Solubility

Using computational models:

  • LogP (Octanol-Water): Predicted ≈1.8–2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Estimated 0.1–1 mg/mL in pH 7.4 buffer due to hydrogen-bonding capacity from the amide and ketone groups .

Table 2: Computed Physicochemical Parameters

ParameterValueMethod/Source
Hydrogen Bond Donors1 (amide NH)PubChem Descriptors
Hydrogen Bond Acceptors5 (O, N atoms)PubChem Descriptors
Rotatable Bonds7Veber’s Rule
Polar Surface Area95 ŲSwissADME Prediction

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundStructureMolecular WeightKey DifferencesPotential Use
Target CompoundThiazolo-pyrimidine325.4 g/molIsopropoxypropyl side chainKinase inhibition
PubChem CID 650604 Thieno-pyrimidine366.5 g/molThiophene ringAnticancer agents
VulcanChem VC11876833Thiazolo-pyrimidine325.4 g/molMethyl at C6Antibacterial research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator